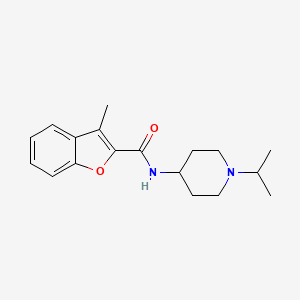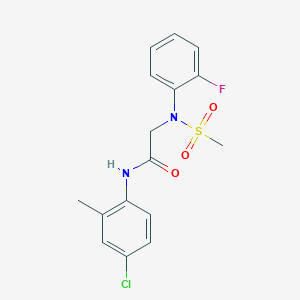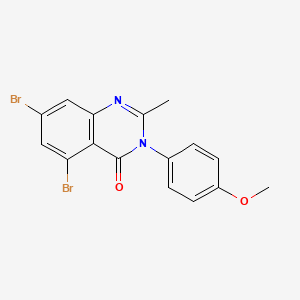
N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as IPMPF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of IPMPF is not fully understood, but it is believed to act by modulating the GABAergic system. IPMPF has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that regulates neuronal excitability. This increased release of GABA leads to the suppression of neuronal activity, which results in the anticonvulsant and analgesic effects of IPMPF.
Biochemical and Physiological Effects:
IPMPF has been shown to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which leads to the suppression of neuronal activity. IPMPF has also been shown to exhibit antioxidant activity, which protects the brain from oxidative stress. Additionally, IPMPF has been shown to exhibit anti-inflammatory effects, which can reduce inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of IPMPF is its high potency and selectivity for the GABAergic system. This compound has been shown to exhibit potent anticonvulsant and analgesic effects at low doses. Additionally, IPMPF has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical trials. However, one of the limitations of IPMPF is its limited solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
IPMPF has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for IPMPF research include:
1. Investigating the potential of IPMPF as a treatment for epilepsy and other neurological disorders.
2. Exploring the potential of IPMPF as a treatment for pain and inflammation.
3. Investigating the pharmacokinetics and toxicity of IPMPF in vivo.
4. Developing new formulations of IPMPF to improve its solubility and bioavailability.
5. Investigating the potential of IPMPF as a neuroprotective agent in various neurodegenerative diseases.
Synthesemethoden
The synthesis of IPMPF involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with N-isopropyl-4-piperidone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure IPMPF. This synthesis method has been optimized to yield high purity and high yield of IPMPF.
Wissenschaftliche Forschungsanwendungen
IPMPF has been extensively studied for its potential therapeutic applications. One of the significant applications of IPMPF is its anticonvulsant activity. IPMPF has been shown to exhibit anticonvulsant effects in various animal models of epilepsy. This compound acts by modulating the GABAergic system, which is involved in the regulation of neuronal excitability. IPMPF has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)20-10-8-14(9-11-20)19-18(21)17-13(3)15-6-4-5-7-16(15)22-17/h4-7,12,14H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMMAMSBDNGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)
acetate](/img/structure/B5118614.png)
![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)